[(2R)-butan-2-yl]urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1642301-07-2 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2R)-butan-2-yl]urea |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m1/s1 |
InChI Key |
CBRSBDUOPJQVMP-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@@H](C)NC(=O)N |
Canonical SMILES |
CCC(C)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Chiral Urea Scaffolds, with a Focus on 2r Butan 2 Yl Urea Derivatives
General Synthetic Routes to Chiral Urea (B33335) Frameworks
The construction of chiral ureas can be achieved through several strategic approaches, primarily differing in how the stereogenic center is introduced and the nature of the urea-forming precursors.
Isocyanate-Amine Condensation Strategies
The most direct and widely utilized method for synthesizing ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a catalyst. commonorganicchemistry.com To generate a chiral urea such as a derivative of [(2R)-butan-2-yl]urea, a chiral amine, for instance, (R)-sec-butylamine, is reacted with an appropriate isocyanate. Alternatively, a chiral isocyanate can be reacted with an achiral amine.
The versatility of this method allows for the synthesis of a wide array of unsymmetrically substituted ureas by varying the amine and isocyanate components. lnu.edu.cnmdpi.com The reaction of isocyanates with various nucleophiles has been extensively reported in the literature. lnu.edu.cnthieme-connect.com This approach has been applied to the late-stage functionalization of complex molecules and drug candidates. mdpi.com
Table 1: Examples of Urea Synthesis via Isocyanate-Amine Condensation This table illustrates the general applicability of the isocyanate-amine reaction for forming urea bonds.
| Amine Reactant | Isocyanate Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amines | Aryl Isocyanates | Xylene | 120 °C | N-Aryl Ureas | lnu.edu.cn |
| Primary Amines | Phenyl Isocyanate | Dichloromethane | Room Temp | N-Phenyl-N'-alkyl ureas | commonorganicchemistry.com |
| (R)-sec-Butylamine | Aryl Isocyanate | THF | Room Temp | Chiral N,N'-disubstituted urea | commonorganicchemistry.com |
| Aniline | Alkyl Isocyanate | DMF | Room Temp | N-Aryl-N'-alkyl urea | commonorganicchemistry.com |
Approaches from Chiral Amines and Diamines
In response to the hazardous nature of phosgene (B1210022) and the limited commercial availability of many isocyanates, several phosgene-free methods for urea synthesis have been developed. scholaris.cagoogle.comacs.org These strategies often start with readily available chiral amines or diamines, which serve as the source of chirality in the final urea product.
One common approach involves the use of phosgene surrogates like S,S-dimethyl dithiocarbonate (DMDTC), carbonyldiimidazole (CDI), or diphenyl carbonate. google.comorganic-chemistry.org Another prominent method is the direct carbonylation of amines using carbon dioxide (CO2) as a green and safe C1 source, often facilitated by a catalyst. acs.orgrsc.org For instance, a practical one-pot synthesis allows for the conversion of Boc-protected amines into unsymmetrical ureas by generating an isocyanate intermediate in situ. organic-chemistry.orgresearchgate.net Chiral diamines are particularly valuable precursors, as they can be converted into chiral cyclic ureas, which are important scaffolds in medicinal chemistry and catalysis. nih.govnih.gov
Table 2: Phosgene-Free Methods for Urea Synthesis from Amines
| Amine Substrate | Carbonyl Source / Method | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Boc-Protected Amines | In situ isocyanate formation | 2-Chloropyridine, Tf2O | Mild | Unsymmetrical Ureas | organic-chemistry.orgresearchgate.net |
| Aliphatic/Aromatic Azides | Carbon Monoxide (CO) | Pd/C | - | Unsymmetrical Ureas | organic-chemistry.org |
| Amines | Carbon Dioxide (CO2) | Dehydrating agent | Mild | Symmetrical/Unsymmetrical Ureas | acs.org |
| Alcohols and Urea | Urea | Indium triflate | - | Primary Carbamates / N-substituted ureas | organic-chemistry.org |
| Primary Amides | Hofmann Rearrangement | Phenyliodine diacetate, NH3 | - | N-substituted ureas | organic-chemistry.org |
Introduction of Chiral Auxiliaries into Urea Structures
A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This methodology is particularly useful when a direct catalytic enantioselective method is not available. diva-portal.org
In the context of urea synthesis, a chiral auxiliary can be incorporated into the structure to direct the formation of a new stereocenter. For example, an achiral enoate substrate could be attached to a chiral amine auxiliary (like a pseudoephedrine or an Evans oxazolidinone) to form an amide, which is then converted to a urea derivative. wikipedia.org Subsequent reactions, such as conjugate additions or alkylations, would proceed diastereoselectively due to the steric and electronic influence of the auxiliary. wikipedia.org Finally, cleavage of the auxiliary would liberate the chiral urea-containing product. This approach relies on the reliable and high-yielding attachment and removal of the auxiliary. wikipedia.orgdiva-portal.org
Table 3: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis This table highlights auxiliaries that could be conceptually applied to syntheses involving urea functionalities.
| Chiral Auxiliary | Typical Substrate Linkage | Controlled Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | N-Acyl | Aldol (B89426), Alkylation, Conjugate Addition | Forms a rigid chelated transition state with Lewis acids. | wikipedia.org |
| SAMP/RAMP | Hydrazone | α-Alkylation of Aldehydes/Ketones | Reliable control over enolate geometry. | thieme-connect.comresearchgate.net |
| Pseudoephedrine | Amide | Alkylation | Forms crystalline derivatives, facilitating purification. | wikipedia.org |
| tert-Butanesulfinamide | Sulfinylimine | Addition of nucleophiles to imines | Auxiliary is readily cleaved under mild acidic conditions. | wikipedia.org |
Enantioselective Construction of Urea-Containing Molecular Architectures
Beyond incorporating pre-existing chirality, significant effort has been devoted to the enantioselective synthesis of ureas, where the chiral center is constructed during the key bond-forming step using a chiral catalyst.
Synthesis of Bifunctional Chiral Urea Catalysts
Bifunctional organocatalysis has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Chiral urea derivatives are central to this field, acting as highly effective hydrogen-bond donors. beilstein-journals.orgnih.gov A bifunctional catalyst typically contains a chiral scaffold bearing both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the urea). beilstein-journals.orgbeilstein-journals.org These two groups work in concert to activate both the nucleophile and the electrophile simultaneously, enabling highly organized and stereoselective transition states. beilstein-journals.org
The synthesis of these catalysts often begins with readily available chiral backbones, such as trans-1,2-cyclohexanediamine or amino acids. nih.govnih.gov A multi-step sequence typically involves the installation of the urea moiety via reaction with an isocyanate and the introduction of the amine group. nih.gov The modular nature of this synthesis allows for systematic tuning of the catalyst structure to optimize reactivity and selectivity for a specific transformation, such as Michael additions, aldol reactions, or fluorinations. nih.govnih.govmdpi.com
Table 4: Representative Bifunctional Chiral Urea/Thiourea (B124793) Catalysts and Their Performance
| Catalyst Type | Chiral Backbone | Reaction Catalyzed | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Thiourea-Amine | trans-1,2-Cyclohexanediamine | Michael Addition of malonates to nitroalkenes | High | up to 99% | mdpi.com |
| Urea-Quaternary Ammonium (B1175870) Salt | trans-1,2-Cyclohexanediamine | α-Fluorination of β-keto esters | Good | up to 95:5 er | nih.govnih.gov |
| Urea-Pyrrolidine | N-sulfinylpyrrolidine | Michael Addition of aldehydes to nitroalkenes | Good | up to 98% | beilstein-journals.org |
| Thiourea-Primary Amine | Phenylalanine-derived | Biginelli Reaction | High | up to 99% | researchgate.net |
Enantioselective Synthesis of Cyclic Urea Derivatives
Chiral cyclic ureas, such as 2-imidazolidinones and tetrahydropyrimidinones, are privileged scaffolds found in numerous pharmaceuticals and biologically active compounds. dicp.ac.cnnih.govresearchgate.net Consequently, their enantioselective synthesis is of high importance.
Several catalytic strategies have been developed to construct these chiral rings. One notable method involves the organocatalytic amine-isocyanate capture-cyclization. nih.govnih.govacs.org In this process, a chiral catalyst, such as a C2-symmetric bis(amidine), facilitates the enantioselective cyclization of an allylic amine with an isocyanate, forming chiral 5- and 6-membered cyclic ureas. nih.govacs.org Another powerful approach is the asymmetric hydrogenation of substituted pyrimidines or pyrimidin-2(1H)-ones, catalyzed by transition metal complexes (e.g., palladium or rhodium) with chiral ligands, which can afford chiral cyclic ureas with excellent enantioselectivities (up to 99% ee). dicp.ac.cnnih.gov Furthermore, enantioselective intramolecular C-H amination reactions using chiral ruthenium or rhodium catalysts have been reported to convert linear urea precursors into chiral 2-imidazolidinones with high efficiency and selectivity. researchgate.net
Table 5: Catalytic Methods for Enantioselective Synthesis of Cyclic Ureas
| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Pd(OCOCF3)2 / Chiral Ligand | 2-Hydroxypyrimidines | Chiral Tetrahydropyrimidinones | 82-96% | 86-96% | dicp.ac.cn |
| Intramolecular C-H Amination | Chiral Ruthenium Complex | N-Benzoyloxyureas | Chiral 2-Imidazolidinones | up to 99% | up to 99% | researchgate.net |
| Amine-Isocyanate Cyclization | Chiral Bis(amidine) (BAM) | Allylic Amines + Isocyanate | Chiral 5- or 6-membered cyclic ureas | 60-93% | 93-94% | nih.govacs.org |
| Asymmetric Biginelli Reaction | Chiral Ytterbium Catalyst | Aldehyde, β-ketoester, Urea | Chiral Dihydropyrimidinones | High | Excellent | dicp.ac.cn |
Organocatalytic Amine-Isocyanate Capture-Cyclization for Chiral Cyclic Ureas
A significant advancement in the synthesis of enantioenriched cyclic ureas involves an organocatalytic, enantioselective amine-isocyanate capture-cyclization reaction. google.com This methodology utilizes a C2-symmetric bis(amidine) (BAM) catalyst to facilitate the reaction between allylic amines and an isocyanate, such as p-toluenesulfonyl isocyanate. google.combeilstein-journals.org The process is notable for its ability to form chiral carbon-nitrogen bonds in a one-pot reaction under mild conditions, yielding valuable 5- and 6-membered cyclic urea structures. molport.comuni-koeln.de
The reaction proceeds through the activation of an electrophilic halogen source by the BAM catalyst, which then engages the allylic amine and isocyanate. A key feature of this method is the high level of control over N-cyclization versus O-cyclization from an ambident sulfonyl imide intermediate. google.comuni-koeln.de The regioselectivity of the cyclization is dependent on the geometry of the alkene in the allylic amine substrate. beilstein-journals.org Generally, 1,1-disubstituted and Z-1,2-disubstituted alkenes favor a 5-exo cyclization pathway, leading to five-membered imidazolidinone rings. google.com In contrast, E-1,2-disubstituted allylic amines preferentially undergo a 6-endo cyclization to afford six-membered tetrahydropyrimidinone products, with high enantioselectivity maintained. google.combeilstein-journals.org
The utility of this method is demonstrated by the synthesis of a variety of chiral cyclic ureas with high yields and excellent enantiomeric excess (ee). beilstein-journals.org The resulting enantioenriched cyclic ureas are versatile intermediates that can be readily derivatized into other valuable structures like diamines and hydantoins. beilstein-journals.org While this specific methodology focuses on cyclic ureas derived from allylic amines, the fundamental principle of organocatalytic activation could be conceptually extended to the synthesis of acyclic chiral ureas. For instance, a chiral amine such as (2R)-butan-2-amine could react with an isocyanate to form this compound, which could then serve as a scaffold for further derivatization.
Table 1: Organocatalytic Synthesis of Chiral Cyclic Ureas via Amine-Isocyanate Cyclization This table presents a selection of results from the BAM-catalyzed iodoamination/cyclization of various allylic amines with p-toluenesulfonyl isocyanate, showcasing the method's efficiency and stereoselectivity.
| Entry | Allylic Amine Substrate | Cyclization Mode | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1,1-disubstituted alkene | 5-exo | 5-membered urea | 83 | 89 |
| 2 | (Z)-1,2-disubstituted alkene | 5-exo | 5-membered urea | 75 | 94 |
| 3 | (E)-1,2-disubstituted alkene | 6-endo | 6-membered urea | 60 | 94 |
| 4 | (E)-conjugated alkene | 6-endo | 6-membered urea | 97 | 93 |
Data sourced from Johnston, J. N. et al., ACS Catalysis, 2018. google.combeilstein-journals.orgmolport.com
Chiral Acid-Catalyzed Condensation of Glyoxals and Ureas for Hydantoin (B18101) Synthesis
Hydantoins are another class of heterocyclic compounds with significant biological and pharmaceutical relevance. A novel and efficient method for the asymmetric synthesis of 5-monosubstituted hydantoins involves the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid (CPA). capes.gov.brgoogle.comacs.org This single-step process operates at room temperature and provides access to enantioenriched hydantoins in high yields and with excellent enantioselectivity. researchgate.netnih.gov
The proposed mechanism suggests that the reaction proceeds via the formation of a vicinal diol intermediate from the glyoxal (B1671930) and urea, followed by a stereospecific 1,2-hydride migration. acs.org However, kinetic and mechanistic studies, including 1H NMR monitoring, indicate an alternative pathway where the enantiodetermining step is likely the face-selective protonation of a transient enol-type intermediate by the chiral phosphoric acid catalyst. capes.gov.brgoogle.com This protonation event establishes the stereocenter at the C5 position of the hydantoin ring. acs.org
The reaction is applicable to a variety of substituted aryl glyoxals, demonstrating the method's versatility. acs.org The use of a simple, unsubstituted urea is common in this reaction. However, the methodology offers the potential for the inclusion of substituted ureas, such as this compound. The incorporation of this chiral, non-racemic urea would introduce an additional stereocenter into the hydantoin product, leading to the formation of diastereomers. The stereochemical outcome would be influenced by both the chirality of the CPA catalyst and the inherent chirality of the this compound substrate, offering a pathway to complex, highly substituted chiral hydantoins.
Table 2: Chiral Phosphoric Acid-Catalyzed Synthesis of 5-Monosubstituted Hydantoins This table summarizes the results for the condensation of various aryl glyoxals with urea, catalyzed by a chiral phosphoric acid, to produce chiral hydantoins.
| Entry | Aryl Group (Ar) in Glyoxal | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | 5-phenylhydantoin | 99 | 97:3 |
| 2 | 4-Methoxyphenyl | 5-(4-methoxyphenyl)hydantoin | 99 | 97:3 |
| 3 | 4-Bromophenyl | 5-(4-bromophenyl)hydantoin | 99 | 98:2 |
| 4 | 2-Naphthyl | 5-(naphthalen-2-yl)hydantoin | 95 | 95:5 |
Data sourced from Foley, D. J. et al., Chemical Science, 2023. capes.gov.brgoogle.comacs.org
Derivatization and Structural Modification of Chiral Urea Scaffolds for Enhanced Performance
The simple framework of a chiral urea, such as this compound, provides a versatile platform for structural modification to create molecules with enhanced and specialized functions. Derivatization is a key strategy to tune the properties of the urea scaffold, leading to applications in areas like asymmetric catalysis and chiral recognition.
One major area of application is in the design of bifunctional organocatalysts. The urea moiety is an excellent hydrogen-bond donor, capable of activating electrophiles. This property can be combined with other functional groups to create powerful catalysts. For instance, chiral urea-containing quaternary ammonium salts have been developed as phase-transfer catalysts for asymmetric reactions. researchgate.net In these systems, the quaternary ammonium part activates the nucleophile, while the chiral urea moiety activates the electrophile through hydrogen bonding, enabling high stereocontrol. nih.gov A simple scaffold like this compound could be derivatized by introducing a quaternary ammonium salt at another position on the molecule to generate a novel bifunctional catalyst.
Similarly, the performance of chiral urea-based catalysts can be enhanced by modifying the substituents on the nitrogen atoms. Attaching bulky or electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl group, can increase the acidity of the N-H protons, leading to stronger hydrogen bonding and improved catalytic activity. uni-koeln.de The [(2R)-butan-2-yl] group provides the essential chiral information, while further substitution on the second nitrogen atom can fine-tune the catalyst's electronic and steric properties for a specific transformation.
Beyond catalysis, derivatization is crucial for creating chiral derivatizing agents (CDAs) used in the separation of enantiomers by chromatography. tubitak.gov.tr A chiral urea can be reacted with a racemic mixture to form diastereomers, which can then be separated on a standard achiral stationary phase. tubitak.gov.tr The efficiency of the separation depends on the structural features of the CDA. By modifying the this compound scaffold, for example, by introducing chromophores or fluorophores, one can create a CDA that not only allows for chiral resolution but also enhances detection sensitivity in techniques like high-performance liquid chromatography (HPLC).
In essence, the this compound structure is not merely a static molecule but a dynamic and tunable scaffold. Through targeted derivatization and structural modification, its inherent chirality can be leveraged to develop high-performance molecules for a wide range of scientific applications.
Supramolecular Chemistry and Host Guest Interactions of Chiral Urea Systems
Principles of Molecular Recognition and Chiral Discrimination in Supramolecular Assemblies
Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. In the context of chiral systems, this selectivity can extend to distinguishing between enantiomers, a phenomenon known as chiral discrimination. The urea (B33335) functionality is particularly adept at this due to its dual nature as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This allows for the formation of robust and highly directional hydrogen-bonding networks.
In chiral urea derivatives, the spatial arrangement of the substituent at the stereocenter dictates the geometry of these hydrogen-bonding patterns. For a molecule like [(2R)-butan-2-yl]urea, the chiral sec-butyl group creates a specific three-dimensional space around the urea moiety. When these molecules self-assemble, the steric hindrance and conformational preferences of the chiral group guide the formation of a chiral supramolecular scaffold. This scaffold can then exhibit different binding affinities for enantiomeric guest molecules, leading to chiral discrimination. The stability of the resulting host-guest complex often depends on the complementarity in shape and functionality between the host's binding cavity and the guest molecule.
Key interactions governing this recognition include:
Hydrogen Bonding: The primary driving force for assembly in urea-based systems.
Steric Repulsion: Plays a crucial role in determining the packing arrangement and the selectivity for guests of a particular size and shape.
Chiral Urea Inclusion Compounds: Host-Guest Architectures
Urea is well-known for its ability to form crystalline inclusion compounds, where guest molecules are entrapped within channels or cavities of a host lattice built from urea molecules. When a chiral derivative such as this compound is used, the resulting host lattice is inherently chiral, which can lead to novel host-guest phenomena.
In many inclusion compounds, the repeating unit of the host lattice and the repeating unit of the guest molecules along the channel axis are not related by an integer ratio. This structural feature is known as an incommensurate relationship. In such cases, there is no translational symmetry for the combined host-guest system, even though the host and guest subsystems may be individually ordered. This lack of a common periodicity can arise from a mismatch in the natural packing periodicities of the host and guest. For chiral urea hosts, the helical arrangement of the host molecules forming the channel may have a pitch that is incommensurate with the length of the entrapped guest molecules.
The chirality of the host lattice in inclusion compounds formed from chiral ureas can be exploited for enantioselective separations. A chiral host framework presents a chiral environment to potential guest molecules. Consequently, the two enantiomers of a racemic guest will have different interaction energies with the chiral host lattice. This difference in stability can lead to the preferential inclusion of one enantiomer over the other, enabling chiral resolution. Research has demonstrated that even small chiral groups attached to the urea can induce a significant chiral bias in the crystal packing, creating enantioselective binding pockets. The efficiency of this chiral recognition depends on the specific host-guest combination and the precise geometry of the host's channels or cavities.
Self-Assembly and Aggregation Phenomena of Chiral Urea Derivatives
Chiral urea derivatives often exhibit a strong tendency to self-assemble into well-defined supramolecular polymers and gels in solution. This process is driven by the formation of intermolecular hydrogen bonds between the urea groups. The presence of a chiral substituent, such as the (2R)-butan-2-yl group, can impart a helical twist to the resulting polymeric chains.
These one-dimensional aggregates can further entangle or associate to form three-dimensional networks, leading to the gelation of the solvent at very low concentrations. The chirality of the building block is often amplified to the macroscopic level, resulting in chiral morphologies of the aggregates. The properties of these self-assembled structures are highly dependent on factors such as solvent polarity, temperature, and the specific structure of the chiral urea.
| Factor | Influence on Self-Assembly |
| Chirality | Induces helical bias in the supramolecular polymer chain. |
| Hydrogen Bonding | Primary directional force for the formation of 1D aggregates. |
| Solvent | Affects the strength of hydrogen bonds and solubility of the urea derivative. |
| Temperature | Can induce reversible transitions between aggregated and dissolved states. |
Design of Chiral Urea-Based Receptors for Anion Binding and Recognition
The urea moiety is an effective hydrogen-bond donor, making it an excellent functional group for the recognition of anions. By incorporating a urea group into a larger, pre-organized molecular scaffold that also contains a chiral element, it is possible to create receptors that can selectively bind and sense chiral anions. The N-H protons of the urea become more acidic upon binding to an anion, a change that can be detected by spectroscopic methods such as NMR or UV-Vis, or by a change in fluorescence if a signaling unit is present.
The design principles for such receptors often involve:
Preorganization: The receptor is designed to have a binding pocket that is complementary in size and shape to the target anion, minimizing the entropic penalty of binding.
Chiral Environment: Chiral groups are positioned near the binding site to interact diastereoselectively with enantiomeric anions.
Signaling Unit: A chromophore or fluorophore can be integrated into the receptor's structure to provide a measurable response upon anion binding.
For instance, a receptor incorporating the this compound moiety could be designed where the chiral group sterically influences the orientation of a bound carboxylate or phosphate (B84403) anion, leading to differential binding affinities for the anion's enantiomers.
Theoretical and Computational Investigations of Chiral Urea Mediated Processes and Recognition
Computational Approaches to Elucidating Reaction Mechanisms
Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in clarifying how chiral ureas function as organocatalysts. These studies illuminate the pathways of chemical reactions, the structures of transient intermediates, and the origins of stereoselectivity.
The primary goal of using a chiral catalyst such as [(2R)-butan-2-yl]urea is to control the stereochemical outcome of a reaction, producing one enantiomer of the product in excess. Computational analysis of the reaction's transition states is key to understanding how this enantiocontrol is achieved. By modeling the diastereomeric transition states—the transient molecular structures that lead to the (R) and (S) products, respectively—the energetic preference for one pathway over the other can be calculated.
The origin of enantioinduction by urea (B33335) catalysts is generally attributed to a network of non-covalent interactions, primarily hydrogen bonds, that selectively stabilize one of the transition states. nih.govscispace.com In a hypothetical reaction catalyzed by this compound, the two N-H groups of the urea moiety would form hydrogen bonds with the substrate. The chiral (2R)-butan-2-yl group creates a specific three-dimensional environment, forcing the substrate to adopt a conformation that minimizes steric hindrance. This results in a lower energy transition state for the formation of one product enantiomer over the other. DFT calculations can quantify this energy difference (ΔΔG‡), which directly correlates with the predicted enantiomeric excess (ee) of the product. scispace.com
Table 1: Illustrative Transition State Energy Analysis for a Reaction Catalyzed by this compound
| Transition State | Product Enantiomer | Key Interactions | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| TS-A | R | Favorable H-bonding; minimal steric clash with the butanyl group. | 0.0 | Major Product |
Note: Data are hypothetical and for illustrative purposes.
Computational studies have frequently revealed that the catalytic cycle is more complex than a simple one-to-one interaction between the catalyst and substrate. In many cases, a cooperative mechanism involving multiple catalyst molecules or a co-catalyst is at play. nih.govnih.govnih.gov For simple ureas, self-association through hydrogen bonding is a common feature, and these aggregates can be involved in the catalytic process. mdpi.com
Modeling can show that two molecules of this compound might be required to effectively bind and activate a substrate, with one molecule engaging the electrophile and the second interacting with the nucleophile. nih.govnih.gov Alternatively, this compound can act in concert with an achiral Brønsted or Lewis acid. In such a system, the acid protonates the substrate, increasing its reactivity, while the chiral urea controls the stereochemical outcome by forming a chiral ion pair through hydrogen bonding to the acid's conjugate base. mdpi.comresearchgate.netacs.org Computational models are crucial for mapping these complex interactions and identifying the most likely cooperative pathway. rsc.org
A key strength of computational chemistry is its ability to generate data that can be directly compared with experimental results, thereby validating the proposed reaction mechanism. scispace.com For instance, if experimental kinetic studies indicate that a reaction rate is second-order with respect to the urea catalyst, computational modeling can support this by identifying a dimeric urea assembly in the rate-determining transition state. nih.govnih.gov
Furthermore, the enantiomeric excess predicted from the calculated energy difference between diastereomeric transition states can be correlated with the ee values measured experimentally by techniques like chiral High-Performance Liquid Chromatography (HPLC). A strong correlation between the computed and observed values across a range of substrates or catalyst variants provides powerful evidence for the accuracy of the mechanistic model. scispace.com
Note: This table presents a generalized correlation framework.
Computational Modeling of Host-Guest Chiral Recognition
Beyond catalysis, chiral ureas like this compound can act as hosts for the selective binding of guest molecules, a process known as chiral recognition. This is the fundamental principle behind certain types of enantiomeric separation. Computational modeling provides a molecular-level understanding of these host-guest interactions.
In the solid state, simple urea molecules can form crystalline channel-like structures. When a chiral urea such as this compound is used, the resulting channels are themselves chiral. These chiral cavities can preferentially include one enantiomer of a guest molecule over the other.
Computational methods are used to model these inclusion compounds, calculating the interaction energies between the host lattice and each guest enantiomer. rsc.org These calculations account for van der Waals forces, electrostatic interactions, and hydrogen bonds to determine the stability of the diastereomeric host-guest complexes (e.g., R-host/R-guest vs. R-host/S-guest). The results reveal the preferred conformation of the guest within the host channel and quantify the energetic preference for one enantiomer, explaining the basis of the chiral recognition. rsc.orgmdpi.com For example, studies on 2-bromoalkane/urea inclusion compounds have shown that for a given chiral host tunnel, the R enantiomer of the guest is consistently preferred over the S enantiomer at nearly all positions along the channel. rsc.org
Table 3: Hypothetical Interaction Energies for Guest Enantiomers in a this compound Host Channel
| Host-Guest Complex | Guest Enantiomer | Calculated Interaction Energy (kJ/mol) | Stability |
|---|---|---|---|
| This compound + (R)-Guest | R | -45.2 | More Stable |
Note: Data are hypothetical, illustrating the principle of energetic differentiation.
The ability to calculate the interaction energies for different host-guest pairings allows for the direct computational prediction of enantiomeric excess (ee) in separation processes. rsc.org The difference in stability (ΔΔE) between the two diastereomeric complexes (e.g., ΔΔE = E_R-host/S-guest - E_R-host/R-guest) can be related to the equilibrium constant for guest exchange and, consequently, to the expected ee of the included guest.
This predictive power is invaluable for designing and optimizing chiral separation systems. By computationally screening different hosts or guests, researchers can identify promising candidates for achieving high levels of enantiomeric purification before undertaking extensive experimental work. nih.govacs.org The models provide a rational basis for understanding why certain host-guest pairs exhibit high selectivity, guiding the development of new materials for chiral resolution. semanticscholar.org
Density Functional Theory (DFT) Applications in Chiral Urea Research
Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of chiral urea-mediated processes, providing profound insights into their mechanisms and the nature of noncovalent interactions that govern chiral recognition. DFT calculations allow for the investigation of electronic structures, reaction pathways, and the prediction of spectroscopic properties, which are often challenging to determine experimentally. These theoretical investigations are crucial for rationalizing observed stereoselectivities and for the rational design of new, more efficient chiral urea catalysts.
Recent studies have increasingly utilized DFT to explore the conformational preferences of chiral urea derivatives. nih.gov The urea functional group has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov DFT calculations, often in conjunction with experimental techniques like IR and NMR spectroscopy, have highlighted the dynamic behavior of these molecules. nih.gov For instance, DFT calculations at levels of theory such as B3LYP/6–31G(d,p) have been successfully employed to determine the optimized structures and relative energies of different rotamers of chiral urea and thiourea (B124793) catalysts. mdpi.com
Detailed Research Findings
DFT studies have been instrumental in elucidating the role of chiral ureas in asymmetric catalysis. One of the key applications is in understanding the formation and stability of catalyst-substrate complexes. By modeling these complexes, researchers can identify the crucial hydrogen-bonding interactions between the urea N-H protons and the substrate. The geometry of these interactions is paramount in achieving effective stereoinduction.
A significant finding from DFT calculations is the cooperative effect of noncovalent interactions in governing stereoinduction in chiral H-bond catalyzed reactions. acs.org These calculations have revealed a dependency on the shape and size between the catalyst and the substrates, where a good match leads to high enantioselectivity. acs.org Furthermore, analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), can provide insights into the reactivity of the chiral urea and its derivatives. researchgate.net For example, MEP maps can visually indicate the electrophilic and nucleophilic regions of the molecule, highlighting the reactive centers. researchgate.net
In the context of catalyst design, DFT has been used to predict the effect of structural modifications on catalytic activity. For instance, calculations can compare the relative stabilities of different catalyst conformers (e.g., cis-cis, cis-trans, trans-trans) and their complexes with substrates, helping to rationalize why certain catalysts are more effective than others. mdpi.com Non-Covalent Interaction (NCI) plots, derived from DFT calculations, are particularly useful for visualizing and analyzing the weak interactions that stabilize these complexes. mdpi.comresearchgate.net
The following interactive data tables present hypothetical yet representative DFT-calculated data for this compound, illustrating the type of information that can be obtained from such theoretical investigations.
Table 1: Conformational Analysis of this compound
This table shows the calculated relative energies of different conformers of this compound. The conformers are defined by the dihedral angle around the C-N bond connecting the butan-2-yl group to the urea moiety. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 0 (syn-periplanar) | 2.5 |
| B | 60 (syn-clinal) | 0.8 |
| C | 120 (anti-clinal) | 0.0 |
| D | 180 (anti-periplanar) | 1.2 |
Note: The data in this table is illustrative and based on typical conformational energy differences for similar molecules.
Table 2: Interaction Energies of this compound with a Model Substrate
This table presents the calculated interaction energies between the most stable conformer of this compound and a model substrate, such as a nitroalkene, which is a common substrate in urea-catalyzed reactions. The interaction energy is a measure of the stability of the catalyst-substrate complex.
| Complex | Interaction Energy (kcal/mol) | Key H-bond Distance (Å) |
| This compound • Nitroethene | -8.5 | 1.95 (N-H···O) |
| This compound • Benzaldehyde | -7.2 | 2.05 (N-H···O) |
Note: The data in this table is illustrative. The interaction energies are typically corrected for basis set superposition error (BSSE).
These theoretical investigations, grounded in DFT, provide a molecular-level understanding that is invaluable for the development of new and improved chiral urea-based catalytic systems. umich.edu
Advanced Characterization Methodologies in Chiral Urea Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the investigation of chiral ureas, offering non-destructive ways to probe molecular structure, bonding, and dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for gaining detailed mechanistic insights into reactions catalyzed by chiral ureas and for studying the non-covalent interactions that govern molecular recognition. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can map the binding sites and understand the geometry of catalyst-substrate complexes.
¹H-NMR titration experiments are frequently employed to study the hydrogen-bonding interactions between a chiral urea (B33335) catalyst and a substrate. mdpi.com Changes in the chemical shift of the urea N-H protons upon addition of a substrate provide direct evidence of binding and can be used to calculate association constants. For instance, in studies of urea-catalyzed reactions, the downfield shift of the urea protons is indicative of their involvement in hydrogen bonding to activate the substrate. nih.gov
Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can differentiate between species in a solution based on their diffusion coefficients, which correlate with their size and shape. This method can confirm the formation of larger supramolecular assemblies, such as a urea-acid complex, by detecting species with different diffusion rates compared to the individual components. mdpi.com Isotopic labeling, replacing ¹H with ²H, can also be used to simplify complex spectra and pinpoint specific interactions within a molecule. acs.org The non-destructive nature of NMR allows for real-time monitoring of reaction kinetics, providing a wealth of data on reaction rates, intermediates, and the influence of different species in solution. researchgate.neted.ac.uk
Table 1: Applications of NMR Spectroscopy in Chiral Urea Research
| NMR Technique | Application | Insights Gained |
| ¹H-NMR Titration | Studying catalyst-substrate binding | Evidence of hydrogen bonding, calculation of association constants. mdpi.com |
| DOSY | Analysis of supramolecular complexes | Confirmation of complex formation, differentiation of aggregates. mdpi.com |
| Isotopic Labeling | Simplifying spectra, pinpointing interactions | Identification of specific atoms involved in binding or reaction. acs.org |
| Kinetic Analysis | Real-time reaction monitoring | Determination of reaction rates, identification of intermediates. researchgate.neted.ac.uk |
X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional structure of molecules in the solid state. For chiral ureas, this technique is indispensable for determining the precise molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions, particularly hydrogen bonds. nih.gov
Moreover, co-crystallization of a chiral urea with a substrate or an anion allows for the direct visualization of the binding mode in a host-guest complex. This provides definitive evidence of the specific interactions, such as the geometry of hydrogen bonds, that are responsible for molecular recognition and stereochemical control in asymmetric reactions. nih.gov
UV/Visible (UV-Vis) and fluorescence spectroscopy are highly sensitive techniques used to study molecular recognition and binding events involving chiral ureas. nih.govbiocompare.com These methods are particularly useful when the urea derivative contains a chromophore or fluorophore, or when the binding event induces a spectral change.
In molecular recognition studies, a chiral urea receptor can be designed with a signaling unit, such as a nitrophenyl group, which acts as a chromophore. frontiersin.org The binding of an anion or other guest molecule to the urea's binding site can perturb the electronic environment of the chromophore, leading to a change in the UV-Vis absorption spectrum. frontiersin.org This can manifest as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity. By monitoring these changes during a titration experiment, the strength of the interaction (binding constant) can be determined. frontiersin.org
Fluorescence spectroscopy offers even greater sensitivity, often capable of detecting analytes at much lower concentrations than UV-Vis. proteus-instruments.com A chiral urea host equipped with a fluorescent reporter can signal the binding of a guest through changes in its emission properties, such as quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength. researchgate.net These optical methods are valuable for rapid screening and quantitative analysis of binding events, making them powerful tools in the development of chiral sensors. researchgate.net
Chromatographic Techniques for Enantiomeric Analysis
Chromatography is the definitive method for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP), which is an inert solid support (typically silica) that has a single enantiomer of a chiral molecule, the chiral selector, attached to its surface. phenomenex.comchiralpedia.com
When a racemic mixture of a chiral urea is passed through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. chiralpedia.com Due to their different three-dimensional structures, these complexes have different stabilities and interaction energies, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. nih.govmdpi.com The choice of mobile phase—which can range from normal phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes—is critical for optimizing the separation. mdpi.comresearchgate.net HPLC with CSPs is an indispensable tool in pharmaceutical analysis for quality control and in synthetic chemistry for determining the success of an asymmetric reaction. researchgate.net
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Typical Applications |
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for many classes of chiral compounds. mdpi.com |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acidic/π-basic compounds, amides, esters. |
| Protein-based | Cellobiohydrolase (CBH) | Basic drugs, amino acids. |
| Cyclodextrin-based | β-Cyclodextrin | Compounds that can form inclusion complexes. researchgate.net |
| Macrocyclic antibiotic | Teicoplanin, Vancomycin | Amino acids, polar compounds. researchgate.netchromatographyonline.com |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. phenomenex.com
SFC offers several advantages over HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations (3-5 times faster than HPLC) and higher efficiency without generating high backpressure. selvita.comresearchgate.net This results in significantly reduced analysis times and higher throughput. Furthermore, replacing the bulk of organic solvents with environmentally benign CO₂ makes SFC a more sustainable technique. selvita.com
Like HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation. chromatographyonline.com Polysaccharide-based and other common CSPs are highly effective in SFC for determining the enantiomeric excess of chiral molecules in various fields, including pharmaceutical analysis and drug discovery. nih.gov The sensitivity and speed of SFC make it an increasingly popular choice for high-throughput screening and purification of chiral compounds. researchgate.net
Mass Spectrometry in Chiral Recognition Studies (e.g., ESI-MS, FAB-MS)
Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis, offering high sensitivity, speed, and specificity. polyu.edu.hknih.gov Although enantiomers have identical masses and typically produce identical mass spectra, their discrimination can be achieved by introducing a chiral selector to form diastereomeric complexes. polyu.edu.hknih.gov These diastereomeric complexes, having different spatial arrangements, can exhibit different behaviors in the mass spectrometer, allowing for their differentiation. Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are two soft ionization techniques that are particularly well-suited for studying these non-covalent diastereomeric interactions. polyu.edu.hkmdpi.com
The fundamental principle of chiral recognition by mass spectrometry involves three main steps:
Formation of Diastereomeric Complexes: The chiral analyte, such as an enantiomer of a chiral urea, is allowed to interact with a chiral selector molecule. This interaction leads to the formation of non-covalent diastereomeric complexes.
Ionization: The diastereomeric complexes are then introduced into the mass spectrometer and ionized using a soft ionization technique like ESI or FAB. These methods are gentle enough to keep the non-covalent complexes intact in the gas phase.
Analysis and Differentiation: The diastereomeric complex ions are then analyzed. Differentiation can be achieved by comparing the relative abundances of the diastereomeric complexes or by analyzing their fragmentation patterns upon collision-induced dissociation (CID). polyu.edu.hk
A common approach involves the use of a chiral host molecule that can selectively bind one enantiomer of the chiral guest (the analyte) more strongly than the other. This difference in binding affinity can be observed in the mass spectrum by a difference in the ion intensity of the two diastereomeric complexes.
For instance, in a hypothetical experiment involving a racemic mixture of butan-2-ylurea, a chiral crown ether could be used as a chiral selector. The (R)- and (S)-enantiomers of butan-2-ylurea would form diastereomeric complexes with the chiral crown ether.
[Chiral Crown Ether + (R)-butan-2-ylurea+H]⁺
[Chiral Crown Ether + (S)-butan-2-ylurea+H]⁺
These two complex ions would have the same mass-to-charge ratio (m/z) if the analyte is not isotopically labeled. To differentiate them, tandem mass spectrometry (MS/MS) can be employed. The two diastereomeric precursor ions are separately isolated and subjected to collision-induced dissociation. The difference in the stability of the diastereomeric complexes often leads to different fragmentation patterns or different relative intensities of the fragment ions, which allows for the chiral discrimination.
While specific data for [(2R)-butan-2-yl]urea is not available, the following table illustrates hypothetical results from an ESI-MS/MS experiment for a generic chiral urea, demonstrating the principle of chiral differentiation.
| Diastereomeric Complex | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Relative Fragment Ion Intensity |
| [Chiral Selector + (R)-Urea+H]⁺ | 450 | 300 | 85% |
| [Chiral Selector + (S)-Urea+H]⁺ | 450 | 300 | 60% |
In this illustrative data, the diastereomeric complex formed with the (R)-enantiomer shows a higher relative intensity for the fragment ion at m/z 300 compared to the complex with the (S)-enantiomer, indicating a difference in their gas-phase stability and allowing for their differentiation.
Application of Chiral Solvating Agents (CSAs) in NMR for Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the analysis of chiral compounds. researchgate.net Enantiomers in an achiral solvent are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral solvating agent (CSA), a chiral environment is created, leading to the formation of transient diastereomeric solvates. nih.govacs.org These diastereomeric complexes have different NMR spectra, resulting in separate signals for the two enantiomers. researchgate.net
The use of CSAs is a direct and non-destructive method that does not require derivatization of the analyte. nih.gov The degree of separation between the signals of the two enantiomers, known as the chemical shift nonequivalence (Δδ), is a measure of the effectiveness of the chiral discrimination. researchgate.net
The interaction between the chiral urea and the CSA is typically based on weak, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov For a chiral urea like this compound, the urea moiety provides sites for hydrogen bonding (both donor and acceptor), which can be crucial for the interaction with a suitable CSA.
A variety of CSAs have been developed for the enantiomeric discrimination of different classes of compounds. For chiral ureas, CSAs containing aromatic groups and hydrogen-bonding functionalities would be expected to be effective.
Although no specific studies on the enantiomeric discrimination of this compound using CSAs are documented, a hypothetical ¹H NMR experiment can be described. If a racemic mixture of butan-2-ylurea is dissolved in a suitable deuterated solvent containing a chiral solvating agent, the signals corresponding to the protons of the butan-2-yl group would be expected to split into two sets, one for the (R)-enantiomer and one for the (S)-enantiomer.
The following interactive data table illustrates hypothetical ¹H NMR data for the methine proton of butan-2-ylurea in the presence of a CSA.
| Enantiomer | Chemical Shift (δ) of Methine Proton (ppm) | Multiplicity |
| Racemic Mixture (without CSA) | 3.50 | sextet |
| (R)-butan-2-ylurea (with CSA) | 3.52 | sextet |
| (S)-butan-2-ylurea (with CSA) | 3.48 | sextet |
In this example, the single sextet for the methine proton in the racemic mixture splits into two distinct sextets in the presence of the CSA, with a chemical shift difference (Δδ) of 0.04 ppm. This separation would allow for the quantification of the enantiomeric excess (ee) of a non-racemic mixture by integrating the areas of the two signals.
The effectiveness of a CSA depends on several factors, including the nature of the solvent, the temperature, and the concentrations of the analyte and the CSA. researchgate.net Optimization of these parameters is often necessary to achieve baseline separation of the enantiomeric signals.
Emerging Trends and Future Research Directions
Development of Novel Chiral Urea (B33335) Organocatalysts for Challenging Transformations
A primary frontier in the field is the design of new chiral urea organocatalysts capable of mediating difficult asymmetric transformations with high levels of efficiency and stereoselectivity. Research is focused on modifying the basic chiral urea structure to enhance its catalytic prowess. Strategies include the incorporation of additional functional groups to create secondary interaction sites, which can lead to more organized transition states and improved enantioselectivity.
Furthermore, the development of bifunctional and multifunctional catalysts is a significant area of interest. These catalysts combine the hydrogen-bonding motif of the urea with other catalytic entities, such as Brønsted acids or Lewis bases, within a single molecular framework. This approach can unlock novel reaction pathways and synergistic effects, enhancing catalytic performance for challenging substrates. The ultimate goal is to develop robust catalysts that operate under mild conditions, broadening the scope of sustainable synthetic chemistry.
Integration of Chiral Urea Catalysis with Other Asymmetric Methodologies
A powerful trend in modern synthetic chemistry is the combination of different catalytic methods to achieve complex molecular architectures with high precision. Chiral urea catalysis is increasingly being merged with other asymmetric strategies, including transition metal catalysis and biocatalysis, in what are known as cooperative or sequential catalytic systems.
In cooperative catalysis, a chiral urea and another catalyst, such as a metal complex, work in tandem to activate different reaction partners simultaneously. This dual activation can lead to stereochemical outcomes that are unattainable with either catalyst alone. Sequential catalysis, in contrast, employs chiral urea catalysts in one step of a multistep reaction sequence, enabling the efficient construction of complex molecules in a one-pot fashion. The compatibility of chiral ureas with various reaction conditions makes them ideal for such integrated processes.
Advanced Supramolecular Architectures and Functional Materials Based on Chiral Ureas
The inherent ability of the urea group to form strong and directional hydrogen bonds makes chiral ureas excellent building blocks for supramolecular chemistry. Researchers are leveraging this property to construct well-defined, ordered structures such as helices, sheets, and porous networks through self-assembly. The chirality of the molecular components is often transferred to the macroscopic level, resulting in chiral supramolecular assemblies with potential applications in chiral recognition and separation.
The incorporation of chiral urea moieties into polymers and other materials is also a burgeoning field. These functional materials can exhibit unique chiroptical or recognition properties. For instance, chiral ureas can act as dopants to induce helical structures in liquid crystals. The development of chiral porous materials, such as covalent organic frameworks (COFs) built from chiral urea precursors, is another promising avenue for creating materials for heterogeneous catalysis and separations.
Interdisciplinary Research at the Interface of Chiral Urea Chemistry and Materials Science
The future of chiral urea research lies at the intersection of chemistry and materials science. The unique molecular properties of these compounds are being harnessed to create "smart" materials that can respond to external stimuli like temperature or pH. This opens up possibilities for applications in drug delivery, sensing, and soft robotics.
The structural parallels between hydrogen-bonded urea aggregates and biological structures, such as protein secondary structures, are inspiring research into biomimetic materials and new biomaterials for applications like tissue engineering. The synergy between computational modeling and experimental work is expected to accelerate the rational design and discovery of new chiral urea-based technologies, pushing the boundaries of what is possible in both chemistry and materials science.
Q & A
Q. What ethical guidelines apply to field studies involving this compound?
- Methodological Answer :
- Non-Target Impacts : Assess ecological risks via pre-trial toxicity assays .
- Permitting : Obtain approvals for field testing in protected areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
